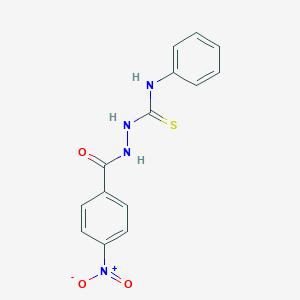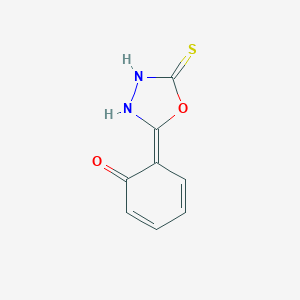![molecular formula C12H7F3N4S B256873 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256873.png)
6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound with potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazoles, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by binding to specific targets in cells. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cellular processes. In vivo studies have shown that the compound has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum activity against various microorganisms and cancer cell lines. This makes it a potentially useful tool for researchers working in these areas. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of analogs with improved solubility and potency. Another direction is the investigation of the compound's mechanism of action and its potential targets. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases, could be explored further.
Méthodes De Synthèse
The synthesis of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in the literature. The method involves the reaction of 2-phenylvinylamine with 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as a research tool in various areas of science. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to have potent antimicrobial activity against various strains of bacteria and fungi. Furthermore, it has been found to have significant anticancer activity against multiple cancer cell lines, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C12H7F3N4S |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
6-[(E)-2-phenylethenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H7F3N4S/c13-12(14,15)10-16-17-11-19(10)18-9(20-11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |
Clé InChI |
RYRQWENDTVUFBH-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)
![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)
![1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B256814.png)


![2-Methyl-5-[(trifluoromethyl)sulfonyl]-1,3-benzothiazole](/img/structure/B256818.png)